molecular formula C21H31ClN2O3S2 B11339163 1-[(3-chlorobenzyl)sulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide

1-[(3-chlorobenzyl)sulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide

Cat. No.: B11339163
M. Wt: 459.1 g/mol
InChI Key: SZUYAANIOKCWMA-UHFFFAOYSA-N
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Description

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenyl group, a methanesulfonyl group, a cyclohexylsulfanyl group, and a piperidine carboxamide moiety

Preparation Methods

The synthesis of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the chlorophenylmethanesulfonyl intermediate: This step involves the reaction of chlorobenzene with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the cyclohexylsulfanyl group: The intermediate is then reacted with cyclohexylthiol in the presence of a suitable catalyst to introduce the cyclohexylsulfanyl group.

    Formation of the piperidine carboxamide moiety: The final step involves the reaction of the intermediate with piperidine-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially leading to the formation of amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological targets, such as enzymes and receptors.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(3-BROMOPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a bromophenyl group instead of a chlorophenyl group, which can affect its reactivity and biological activity.

    1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE: This compound has a phenylsulfanyl group instead of a cyclohexylsulfanyl group, which can influence its chemical properties and interactions with biological targets.

The uniqueness of 1-[(3-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H31ClN2O3S2

Molecular Weight

459.1 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(2-cyclohexylsulfanylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H31ClN2O3S2/c22-19-6-4-5-17(15-19)16-29(26,27)24-12-9-18(10-13-24)21(25)23-11-14-28-20-7-2-1-3-8-20/h4-6,15,18,20H,1-3,7-14,16H2,(H,23,25)

InChI Key

SZUYAANIOKCWMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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